molecular formula C8H10N4O4 B14542450 4-Pyrimidinecarbonitrile, hexahydro-1,3,4-trimethyl-5-nitro-2,6-dioxo- CAS No. 61885-20-9

4-Pyrimidinecarbonitrile, hexahydro-1,3,4-trimethyl-5-nitro-2,6-dioxo-

Cat. No.: B14542450
CAS No.: 61885-20-9
M. Wt: 226.19 g/mol
InChI Key: ITUIOPQCXRRZCE-UHFFFAOYSA-N
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Description

4-Pyrimidinecarbonitrile, hexahydro-1,3,4-trimethyl-5-nitro-2,6-dioxo- is a complex organic compound with a unique structure that includes a pyrimidine ring, nitrile group, and multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarbonitrile, hexahydro-1,3,4-trimethyl-5-nitro-2,6-dioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise monitoring systems ensures consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification techniques are optimized to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarbonitrile, hexahydro-1,3,4-trimethyl-5-nitro-2,6-dioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The nitrile and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, dimethyl sulfoxide, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Pyrimidinecarbonitrile, hexahydro-1,3,4-trimethyl-5-nitro-2,6-dioxo- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarbonitrile, hexahydro-1,3,4-trimethyl-5-nitro-2,6-dioxo- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinecarbonitrile: Similar structure but lacks the nitro and dioxo groups.

    4-Cyanopyridine: Another related compound with a simpler structure.

Uniqueness

4-Pyrimidinecarbonitrile, hexahydro-1,3,4-trimethyl-5-nitro-2,6-dioxo- is unique due to its combination of functional groups and structural complexity

Properties

CAS No.

61885-20-9

Molecular Formula

C8H10N4O4

Molecular Weight

226.19 g/mol

IUPAC Name

1,3,4-trimethyl-5-nitro-2,6-dioxo-1,3-diazinane-4-carbonitrile

InChI

InChI=1S/C8H10N4O4/c1-8(4-9)5(12(15)16)6(13)10(2)7(14)11(8)3/h5H,1-3H3

InChI Key

ITUIOPQCXRRZCE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)N(C(=O)N1C)C)[N+](=O)[O-])C#N

Origin of Product

United States

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